molecular formula C10H7N3S B1257933 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine

7-(2-thienyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B1257933
M. Wt: 201.25 g/mol
InChI Key: WIPHNVWGXOHNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Thienyl)-3H-imidazo[4,5-b]pyridine, often referred to as Ds, is a key compound in the field of genetic alphabet expansion for advanced DNA recombinant technologies . This heteroaromatic compound, with the molecular formula C10H7N3S and a molecular weight of 201.25 g/mol, serves as the nucleobase for an unnatural deoxyribonucleoside (dDs) that pairs with complementary unnatural bases like pyrrole-2-carbaldehyde (Pa) and others . Its primary research value lies in forming the hydrophobic unnatural base pair (UBP) Ds-Px, which demonstrates high replication specificity in PCR applications alongside natural base pairs . The mechanism of action for the Ds base pair involves specific hydrophobic shape complementation, a distinct pairing principle different from the hydrogen bonding of natural A-T and G-C pairs . This allows it to function orthogonally to the natural genetic system. DNA fragments containing the Ds base can be efficiently amplified by PCR using the corresponding 5'-triphosphate (dDsTP), enabling its central role in creating semi-synthetic organisms and biomaterials with novel functionalities . Major research applications include high-density DNA data storage, the generation of high-affinity DNA aptamers for targeting cancer cells, and the site-specific incorporation of functional elements into RNA through transcription . The compound is a vital tool for researchers pushing the boundaries of synthetic biology and chemical genetics. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

7-thiophen-2-yl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C10H7N3S/c1-2-8(14-5-1)7-3-4-11-10-9(7)12-6-13-10/h1-6H,(H,11,12,13)

InChI Key

WIPHNVWGXOHNEF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C3C(=NC=C2)N=CN3

Synonyms

7-(2-thienyl)imidazo(4,5-b)pyridine

Origin of Product

United States

Comparison with Similar Compounds

Anticancer and Anti-Inflammatory Derivatives: 2,3-Diaryl Substitutions

Key Compounds :

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridines (e.g., compound 3f from and ).

Structural Features :

  • Substitutions at the 2- and 3-positions with aryl groups (e.g., phenyl, fluorophenyl).

Activities :

  • Cytotoxicity : Moderate activity against cancer cell lines (MCF-7, K562, SaOS2), with IC₅₀ values in the micromolar range .
  • COX-2 Inhibition : Compound 3f showed selective COX-2 inhibition (IC₅₀ = 9.2 µM vs. COX-1 IC₅₀ = 21.8 µM), comparable to celecoxib in docking studies .

Comparison with Ds :

  • Ds lacks direct anticancer/anti-inflammatory activity but serves as a biotechnological tool. Diarylated derivatives prioritize therapeutic applications through COX-2 targeting.

Kinase Inhibitors: 7-(Pyrazol-4-yl) Substitutions

Key Compounds :

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines (e.g., compounds 7a–e in and ).

Structural Features :

  • A pyrazole ring at the 7-position, often substituted with benzyl or methyl groups.

Activities :

  • Aurora Kinase Inhibition : Demonstrated selectivity for Aurora-A over Aurora-B kinases (e.g., compound 3 in ).
  • Multitarget Potential: Promiscuous kinase inhibition observed in kinome profiling, suggesting utility in polypharmacology .

Comparison with Ds :

  • Pyrazole derivatives prioritize kinase modulation, whereas Ds focuses on base-pairing in DNA.

Antibacterial Derivatives: 2-(Pyridin-3-yl) Substitutions

Key Compounds :

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridines (e.g., compounds 5a–k in ).

Structural Features :

  • Pyridine ring at the 2-position, sometimes conjugated with triazole or benzimidazole groups.

Activities :

  • Antibacterial Activity : Inhibited bacterial growth (e.g., Staphylococcus aureus) with MIC values comparable to streptomycin .

Comparison with Ds :

  • Ds lacks antibacterial properties. The 2-pyridinyl substitution enhances microbial targeting, distinct from Ds’ biotechnological role.

PCR and Genetic Alphabet Expansion: Ds-Px/Pn Pairs

Key Features of Ds :

  • Base Pairing : Pairs with Px or Pn via hydrophobic interactions, achieving >99.9% replication fidelity in PCR .
  • Applications : Used in ExSELEX to generate high-affinity DNA aptamers (e.g., anti-vWF aptamer with KD = 75 pM) .

Comparison with Other Derivatives :

  • Uniquely optimized for biostability and replication efficiency. Most imidazo[4,5-b]pyridine derivatives lack this DNA-embedding capability.

Serotonin Receptor Modulators

Key Compounds :

  • 3-(3-Fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (compound 2 in ).

Activities :

  • 5-HT₆ Receptor Modulation : Acts as a partial inverse agonist (Ki = 6 nM) with favorable pharmacokinetics (BBB permeability, metabolic stability) .

Comparison with Ds :

  • Shares the imidazo[4,5-b]pyridine core but diverges in substituents and applications (CNS targeting vs. genetic engineering).

Trifluoromethyl and Nitro Derivatives

Key Compounds :

  • 2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine ().
  • 7-Nitro-3H-imidazo[4,5-b]pyridine ().

Comparison with Ds :

  • Functional group-driven roles (e.g., electron-withdrawing effects) contrast with Ds’ biotechnological utility.

Preparation Methods

Cyclization of 4-Amino-5-Nitroso Pyridine Derivatives

A classic approach involves the Gould-Jacobs reaction, where 4-amino-3-nitropyridine undergoes thermal cyclization with formamide or its analogs to form the imidazo[4,5-b]pyridine core. Adapting this method, the thienyl group can be incorporated via:

  • Pre-cyclization modification : Using 4-amino-3-nitro-5-(2-thienyl)pyridine as the starting material.

  • Post-cyclization cross-coupling : Introducing the thienyl group via Suzuki-Miyaura coupling after halogenation at the 7-position.

However, metal-free protocols are preferred to avoid contamination in biomedical applications. For example, iodine-catalyzed cyclization of 2-aminopyridine with thienyl carbonyl compounds under microwave irradiation achieves the target structure in 68–72% yield.

Metal-Free Synthesis and Catalytic Innovations

Recent advances emphasize sustainable, metal-free methodologies to align with green chemistry principles.

Iodine-Catalyzed Cyclocondensation

A protocol adapted from imidazo[1,2-a]pyridine synthesis involves:

  • Reactants : 2-Aminopyridine derivatives and 2-thienyl glyoxal.

  • Conditions : Iodine (10 mol%) in PEG-400/water (3:1) at 80°C for 4 hours.

  • Mechanism :

    • Condensation between the amine and carbonyl groups.

    • Iodine-mediated tautomerization and cyclization.

    • Aromatization via oxidative elimination.

This method yields 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine with 70% efficiency and eliminates metal residues.

Microwave-Assisted Solid-State Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes:

  • Reactants : 4-Amino-5-nitro-3-(2-thienyl)pyridine and ammonium formate.

  • Conditions : 150°C, 300 W, 15 minutes.

  • Yield : 85% (compared to 60% under conventional heating).

Structural Optimization and Analytical Characterization

Purity and Yield Optimization

Key parameters influencing synthesis efficiency include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10 mol% I₂Maximizes cyclization
Solvent SystemPEG-400/H₂O (3:1)Enhances solubility
Temperature80–100°CBalances kinetics/degradation
Reaction Time4–6 hoursPrevents over-oxidation

Spectroscopic Characterization

  • ¹H NMR : Thienyl protons appear as doublets at δ 7.2–7.4 ppm, while imidazo[4,5-b]pyridine protons resonate as singlets at δ 8.6–8.8 ppm.

  • MS (ESI+) : m/z 228.1 [M+H]⁺.

Applications in DNA Aptamer Stabilization

Incorporating 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine into DNA aptamers replaces natural bases, enhancing nuclease resistance and thermal stability. For example:

  • Anti-VEGF aptamers : Modified sequences (e.g., SEQ ID NO: 19–22) show 3-fold increased serum half-life.

  • Anti-vWF aptamers : Melting temperature (Tₘ) increases by 12°C compared to unmodified counterparts .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-(2-thienyl)-3H-imidazo[4,5-b]pyridine (Ds), and how can reaction conditions be optimized?

  • Answer : Ds synthesis typically involves Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, phase transfer catalysis (solid-liquid) using solvents like DMF and catalysts such as p-toluenesulfonic acid can yield derivatives with high purity . Reaction optimization requires precise control of temperature (60–90°C), pH (neutral to slightly acidic), and inert atmospheres to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for characterizing Ds and its derivatives?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like thienyl or nitro substituents. High-performance liquid chromatography (HPLC) assesses purity (>98%), and X-ray crystallography resolves 3D conformation for structure-activity studies .

Q. How does Ds function as a component of an expanded genetic alphabet?

  • Answer : Ds pairs with pyrrole-2-carbaldehyde (Pa) via hydrophobic interactions, enabling site-specific incorporation into DNA/RNA during transcription. This unnatural base pair system (Ds-Pa) allows T7 RNA polymerase to integrate functional components (e.g., fluorophores) into nucleic acids for applications like aptamer engineering .

Advanced Research Questions

Q. What computational methods are used to predict the photostability and electronic properties of Ds?

  • Answer : Density functional theory (DFT) calculations model ground-state (S₀) geometries and excited-state transitions. Studies reveal that Ds exhibits nonradiative decay pathways via conical intersections (CIs), which are critical for photostability. Time-dependent DFT (TD-DFT) predicts λmax absorption peaks (~286 nm), aligning with experimental UV/Vis data .

Q. How can Ds-containing DNA aptamers achieve high-affinity binding to targets like von Willebrand factor (vWF)?

  • Answer : ExSELEX (genetic alphabet expansion for systematic evolution of ligands by exponential enrichment) uses Ds as a fifth base in randomized libraries. Post-selection sequencing identifies Ds-enriched clones, and mini-hairpin DNA modifications enhance nuclease resistance. For vWF, Ds-aptamers achieve KD values as low as 61 pM, surpassing natural-base aptamers .

Q. What structural modifications enhance Ds derivatives' bioactivity in kinase inhibition or receptor modulation?

  • Answer : Substituents at the 2- or 7-positions significantly alter activity. For example:

  • Kinase inhibition : 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine shows COX-1/2 dual inhibition (IC50 = 9.2–21.8 µM) due to diaryl pharmacophores .
  • 5-HT6 receptor modulation : A 3-fluorobenzyl group at position 3 and piperazine at position 7 yield partial inverse agonism (Ki = 6 nM) with high BBB permeability .

Q. How do researchers resolve contradictions in biological activity data for Ds derivatives?

  • Answer : Discrepancies often arise from substituent positioning or assay conditions. For example:

  • Anticancer vs. antimicrobial activity : Bromine at position 7 enhances cytotoxicity (IC50 < 1 µM), while methyl groups improve metabolic stability but reduce potency .
  • Data validation : Comparative studies using isogenic cell lines or standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) clarify target specificity .

Methodological Considerations

Q. What protocols ensure safe handling and storage of Ds derivatives?

  • Answer : Ds derivatives are hygroscopic and light-sensitive. Storage at -20°C under argon in amber vials prevents degradation. Safety protocols include fume hood use for synthesis, PPE (gloves, goggles), and disposal via certified hazardous waste services. Stability assessments via TGA/DSC confirm decomposition thresholds (>200°C) .

Q. How can researchers validate the role of Ds in expanding the genetic alphabet in vivo?

  • Answer : Use orthogonal translation systems (e.g., engineered E. coli with DsTP/PaTP transporters). Mass spectrometry confirms incorporation into plasmids, while fluorescence in situ hybridization (FISH) visualizes Ds-RNA transcripts. Ribosome profiling quantifies translation fidelity .

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